3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

EGFR PI3K Antiproliferative

3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 89069-20-5; MF: C₁₁H₉FN₂OS; MW: 236.27 g·mol⁻¹) is a synthetic N3‑aryl‑substituted 2‑(methylthio)pyrimidin‑4(3H)‑one. It belongs to the broader class of 2‑alkylthiopyrimidin‑4‑ones, a scaffold that appears recurrently in medicinal chemistry programs targeting HIV‑1 reverse transcriptase (as S‑DABO NNRTIs), lipoprotein‑associated phospholipase A₂ (Lp‑PLA₂), calcium‑sensing receptor (CaSR) antagonists, and various kinases.

Molecular Formula C11H9FN2OS
Molecular Weight 236.27 g/mol
CAS No. 89069-20-5
Cat. No. B15214030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
CAS89069-20-5
Molecular FormulaC11H9FN2OS
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=O)N1C2=CC(=CC=C2)F
InChIInChI=1S/C11H9FN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3
InChIKeyOPJPEEYEPDYTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 89069-20-5): Chemical Identity, Scaffold Class & Procurement Baseline


3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 89069-20-5; MF: C₁₁H₉FN₂OS; MW: 236.27 g·mol⁻¹) is a synthetic N3‑aryl‑substituted 2‑(methylthio)pyrimidin‑4(3H)‑one . It belongs to the broader class of 2‑alkylthiopyrimidin‑4‑ones, a scaffold that appears recurrently in medicinal chemistry programs targeting HIV‑1 reverse transcriptase (as S‑DABO NNRTIs), lipoprotein‑associated phospholipase A₂ (Lp‑PLA₂), calcium‑sensing receptor (CaSR) antagonists, and various kinases [1]. Unlike many in‑class analogs that carry 4‑fluorophenyl or 2,6‑difluorobenzyl substituents, this compound specifically bears a 3‑fluorophenyl group at the N3 position and an unsubstituted C5/C6 pyrimidinone ring, a combination that defines its distinct electronic character, metabolic profile, and synthetic versatility [2].

Why Generic Substitution Fails for 3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: Regioisomer‑Dependent Activity Cliffs and the Synthetic Handle Imperative


Within the 2‑(methylthio)pyrimidin‑4(3H)‑one family, seemingly minor regioisomeric changes—shifting fluorine from the 3‑ to the 4‑position of the N‑phenyl ring or relocating the aryl group from N3 to C6—can produce activity cliffs exceeding 100‑fold in target binding, alter metabolic stability by >30%, and fundamentally change the compound's utility as a synthetic building block [1]. The 3‑fluorophenyl isomer (89069‑20‑5) cannot be freely interchanged with its 4‑fluorophenyl congener (CAS 89069‑21‑6) or the C6‑aryl positional isomer (CAS 1178513‑51‑3) without risking irreproducibility in biological assays or divergent outcomes in diversification chemistry . The methylthio group at C2 additionally serves as a privileged leaving group for SNAr diversification, a handle that is absent in 2‑oxo or 2‑amino analogs .

Quantitative Differentiation Evidence for 3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 89069-20-5) vs. Closest Analogs


EGFR/PI3K Dual Inhibitory Scaffold: C6‑Aryl vs. N3‑Aryl Regioisomeric Activity Comparison

In a series of 6‑(4‑fluorophenyl)‑2‑(methylthio)pyrimidine‑5‑carbonitriles, the most active compound (7c) achieved IC₅₀ values of <0.01 µM (SNB‑75 CNS cancer) and 0.64 µM (OVAR‑4 ovarian cancer), and inhibited EGFRᵀ⁷⁹⁰ᴹ (IC₅₀ = 0.08 µM) and PI3K‑δ (IC₅₀ = 0.64 µM) [1]. The N3‑aryl scaffold of 89069‑20‑5 lacks the C5‑carbonitrile group present in these potent derivatives; however, the C2‑methylthio group is identical, establishing 89069‑20‑5 as the core scaffold from which the C5‑carbonitrile‑optimized series was derived [1]. In the N3‑aryl series, the 3‑fluorophenyl substitution pattern (meta‑F) provides a distinct electronic profile versus the 4‑fluorophenyl (para‑F) analog (CAS 89069‑21‑6), influencing the electron density at the pyrimidinone C5 and C6 positions for further functionalization .

EGFR PI3K Antiproliferative Pyrimidine‑5‑carbonitrile

MELK Kinase Selectivity: Low‑Affinity Binding Discriminates 89069‑20‑5 from Potent Pyrimidinone Kinase Inhibitors

In a biochemical kinase inhibition panel, 3‑(3‑fluorophenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (89069‑20‑5) was tested against Maternal Embryonic Leucine Zipper Kinase (MELK). The compound exhibited negligible inhibitory activity with an IC₅₀ > 10,000 nM [1]. By contrast, optimized pyrimidinone‑based MELK inhibitors such as HTH‑01‑091 achieve IC₅₀ values of 10.5 nM, and OTSSP167 reaches 0.41 nM [2]. This >950‑fold to >24,000‑fold selectivity gap is not trivial: it demonstrates that the simple N3‑(3‑fluorophenyl)‑2‑methylthio substitution pattern, in the absence of C5/C6 elaboration, is insufficient to engage the MELK ATP‑binding pocket productively [3].

MELK Kinase selectivity BindingDB Counter‑screen

Synthetic Diversification Efficiency: C2‑Methylthio as a Traceless Leaving Group in SNAr Chemistry

The C2‑methylthio group of 2‑methylthio‑4‑pyrimidinones undergoes efficient SNAr displacement with anilines in pivalic acid, yielding 2‑(arylamino)pyrimidin‑4(3H)‑ones in good to excellent yields . This methodology has been validated on N3‑unsubstituted and N3‑alkyl substrates; extension to N3‑aryl systems (such as 89069‑20‑5) is mechanistically favored due to the electron‑withdrawing character of the N3‑(3‑fluorophenyl) group, which activates the pyrimidine ring toward nucleophilic attack [1]. By contrast, the corresponding 2‑oxo analog (isocytosine derivative) requires prior activation (e.g., chlorination with POCl₃) before nucleophilic substitution, adding one synthetic step and reducing overall atom economy [2].

SNAr Pivalic acid 2‑aminopyrimidinone Library synthesis

S‑DABO NNRTI Pharmacophore Congruence: N3‑Aryl Subtype Classification and C2‑Thioether Requirement

The S‑DABO (dihydro‑alkoxy‑benzyl‑oxopyrimidine) class of HIV‑1 NNRTIs is defined by three essential features: a C2‑alkylthio group, a C6‑benzyl (or substituted benzyl) moiety, and a C5‑alkyl substituent [1]. The prototypical S‑DABO, 6‑(2,6‑difluorobenzyl)‑5‑methyl‑2‑(methylthio)‑3,4‑dihydropyrimidin‑4(3H)‑one, inhibits HIV‑1 RT with an IC₅₀ of 200 nM [2]. Compound 89069‑20‑5 possesses the requisite C2‑methylthio group and N3‑aryl substitution but lacks the critical C5‑alkyl and C6‑benzyl pharmacophoric elements. It therefore represents a truncated S‑DABO analog: it retains the core pyrimidinone‑thioether scaffold but is predicted to be >100‑fold less potent against HIV‑1 RT compared to fully elaborated S‑DABOs due to the absence of the C6 hydrophobic pocket‑occupying group [3].

HIV‑1 NNRTI S‑DABO Reverse transcriptase Pharmacophore

Purity Specification and Commercial Availability: Benchmarking 89069‑20‑5 Against Positional Isomers

3‑(3‑Fluorophenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (89069‑20‑5) is commercially available from multiple reputable suppliers at ≥98% purity (HPLC) . Its direct regioisomer, 3‑(4‑fluorophenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 89069‑21‑6), is also available at 98% purity from the same supplier channel . The C6‑positional isomer, 6‑(3‑fluorophenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 1178513‑51‑3), has a computed molecular complexity of 354 (vs. 346 for the C6‑(4‑fluorophenyl) analog), reflecting the different ring connectivity . The identical molecular formula (C₁₁H₉FN₂OS) across all three isomers means that mass spectrometry alone cannot distinguish them; HPLC retention time or NMR fingerprinting is essential for identity confirmation .

Purity CAS registry Procurement Quality control

High‑Value Application Scenarios for 3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 89069-20-5)


Medicinal Chemistry: Modular Scaffold for S‑DABO NNRTI Lead Optimization with Defined N3‑Aryl Geometry

Investigators developing next‑generation HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs) in the S‑DABO class can employ 89069‑20‑5 as a regioisomerically pure N3‑(3‑fluorophenyl) scaffold. Sequential C5 alkylation and C6 benzylation convert the compound into fully elaborated S‑DABO analogs while preserving the 3‑fluorophenyl substitution geometry that influences metabolic stability and resistance profiles [1]. The C2‑methylthio group can be retained (for S‑DABO activity) or displaced via SNAr to generate N2‑substituted variants .

Chemical Biology: MELK‑Inactive Control Compound for Kinase Selectivity Profiling Panels

The measured MELK IC₅₀ of >10,000 nM [2] qualifies 89069‑20‑5 as a kinase‑inert scaffold suitable for use as a negative control in MELK‑focused biochemical and cellular assays. Its structural similarity to active pyrimidinone kinase inhibitors (common C2‑methylthio‑pyrimidinone core) ensures that observed assay signals in test compounds can be attributed to specific C5/C6/C2 modifications rather than scaffold‑intrinsic kinase engagement.

Synthetic Methodology: Substrate for SNAr Diversification in Parallel Library Synthesis

The C2‑methylthio group of 89069‑20‑5 is a traceless leaving group under SNAr conditions (pivalic acid, aniline nucleophiles) . This enables the parallel synthesis of 2‑(arylamino)‑3‑(3‑fluorophenyl)pyrimidin‑4(3H)‑one libraries in a single synthetic step from a common intermediate. The 3‑fluorophenyl N3‑substituent enhances the electrophilicity of the pyrimidine ring, potentially accelerating reaction rates relative to N3‑alkyl analogs.

Analytical Chemistry: Isomer‑Specific Reference Standard for Fluorophenyl‑Pyrimidinone Regioisomer Identification

Because 89069‑20‑5 shares its molecular formula and mass with the 4‑fluorophenyl isomer (89069‑21‑6) and the C6‑aryl positional isomer (1178513‑51‑3), it serves as an authentic reference standard for HPLC method development, ¹⁹F NMR fingerprinting, and mass spectrometric differentiation studies . The distinct ¹⁹F chemical shift of the meta‑fluorine atom provides unambiguous identification in mixtures or stability studies.

Quote Request

Request a Quote for 3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.